Mass Shift +9 Da vs. Unlabeled Impurity D (d0): Baseline Resolution for MRM Quantification
3-Descyano 3-bromo-Febuxostat-d9 exhibits a nominal mass shift of +9 Da relative to its unlabeled analog (MW 379.32 vs. 370.26 g/mol), corresponding to the replacement of nine hydrogen atoms with deuterium in the isobutoxy side chain . In contrast, the commonly used parent-drug internal standards Febuxostat-d7 (MW shift +7 Da; m/z 324.2→262.1) [1] and Febuxostat-d9 (MW shift +9 Da; m/z 326.1→262.0) [2] are mass-matched to febuxostat (m/z 317.1→261.1), not to Impurity D. The d9 impurity IS provides a +9 Da MRM precursor ion shift specifically for the brominated des-cyano scaffold, ensuring baseline mass separation from the unlabeled Impurity D analyte while avoiding isotopic cross-talk from the parent drug's isotopic envelope, which is a known source of interference when non-structurally matched IS is used [3].
| Evidence Dimension | Nominal molecular weight and mass shift for LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | 379.32 g/mol (C₁₅H₇D₉BrNO₃S); +9 Da vs. unlabeled Impurity D; deuteration at isobutoxy side chain (methyl-d₃ + propoxy-d₆) |
| Comparator Or Baseline | Unlabeled 3-Descyano 3-bromo-Febuxostat: 370.26 g/mol (C₁₅H₁₆BrNO₃S); Febuxostat-d7 IS: 324.2 Da precursor (m/z 324.2→262.1); Febuxostat-d9 IS: 326.1 Da precursor (m/z 326.1→262.0) |
| Quantified Difference | Target vs. unlabeled Impurity D: ΔMW = +9.06 Da; Target vs. Febuxostat-d7 IS: different chemical scaffold (brominated des-cyano vs. parent cyano-containing); Target vs. Febuxostat-d9 IS: different chemical scaffold, incompatible for Impurity D quantification |
| Conditions | Molecular formula comparison; LC-MS/MS MRM transition context based on published methods for febuxostat and impurity analysis using Q-TOF and triple quadrupole instruments with ESI positive mode [1][2][4] |
Why This Matters
A +9 Da mass shift on the identical des-cyano bromo scaffold eliminates isotopic overlap with the analyte and parent drug, whereas using parent-drug IS (Febuxostat-d7/d9) for impurity quantification produces inaccurate results due to different ionization efficiency and retention time—a critical procurement consideration for laboratories needing validated impurity-specific LC-MS/MS methods.
- [1] Vaka VRR, et al. Biomed Chromatogr. 2013;27(11):1406-12. Febuxostat-d7 IS; m/z 317.1→261.1 (analyte), 324.2→262.1 (IS). PMID: 23733262. View Source
- [2] Ravikumar P, et al. New method development and validation for the determination of Febuxostat in human plasma by LC-MS. CORE. FBS D9 IS; m/z 317.1→261.0 (FBS), 326.1→262.0 (FBS D9). View Source
- [3] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. Retention time shifts in deuterated standards and matrix effect correction principles. View Source
- [4] Kadivar MH, et al. J Pharm Biomed Anal. 2011;56(4):749-57. Q-TOF with ESI positive mode used for impurity identification. PMID: 21840659. View Source
